2-Dibenzothiophenebutanoic acid
Overview
Description
2-Dibenzothiophenebutanoic acid is an organic compound that belongs to the class of dibenzothiophenes Dibenzothiophenes are polycyclic aromatic sulfur heterocycles, which are known for their stability and unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Dibenzothiophenebutanoic acid typically involves the cyclization of thiophene derivatives with a four-carbon synthon. One common method is the transition-metal-catalyzed coupling reactions, which have emerged as a powerful approach for constructing dibenzothiophenes. These reactions often involve the formation of C—S and C—C bonds to achieve the construction of the sulfur heterocycle .
Industrial Production Methods: Industrial production of dibenzothiophenes, including this compound, often relies on the use of transition-metal catalysts such as palladium or copper. These catalysts facilitate the cyclization process, making it more efficient and scalable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 2-Dibenzothiophenebutanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to achieve desired properties or to synthesize derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or sulfides .
Scientific Research Applications
2-Dibenzothiophenebutanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Dibenzothiophenebutanoic acid involves its interaction with molecular targets and pathways related to sulfur metabolism. The compound can act as a ligand, binding to specific proteins or enzymes and modulating their activity. This interaction can influence various biochemical pathways, making it a valuable tool for studying sulfur-related processes .
Comparison with Similar Compounds
Dibenzothiophene: A simpler analog with similar aromatic properties but lacking the butanoic acid side chain.
Benzothiophene: Another sulfur-containing heterocycle with a single benzene ring fused to a thiophene ring.
Thiophene: The simplest sulfur heterocycle, consisting of a five-membered ring with one sulfur atom.
Uniqueness: 2-Dibenzothiophenebutanoic acid is unique due to its extended aromatic system and the presence of the butanoic acid side chain. This combination of features enhances its stability and reactivity, making it more versatile for various applications compared to its simpler analogs .
Properties
IUPAC Name |
4-dibenzothiophen-2-ylbutanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O2S/c17-16(18)7-3-4-11-8-9-15-13(10-11)12-5-1-2-6-14(12)19-15/h1-2,5-6,8-10H,3-4,7H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMTLTRCPMNZQGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(S2)C=CC(=C3)CCCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20305822 | |
Record name | 2-Dibenzothiophenebutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20305822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91034-92-3 | |
Record name | 2-Dibenzothiophenebutanoic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171720 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Dibenzothiophenebutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20305822 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-DIBENZOTHIOPHENEBUTYRIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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